molecular formula C20H23N3O3 B2911890 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 690211-68-8

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2911890
CAS No.: 690211-68-8
M. Wt: 353.422
InChI Key: QNNLGBCCFHQRNE-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine ring One common approach is the reaction of piperazine with 1,3-benzodioxol-5-ylmethyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of temperature, pressure, and reaction times to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperazines or benzodioxole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It may be employed in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Benzodioxole derivatives

  • Phenylpiperazine compounds

Uniqueness: 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-4-2-3-5-17(15)21-20(24)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNLGBCCFHQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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